Unveiling 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide to its Natural Occurrence and Analysis
Unveiling 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-(Methylsulfinyl)undecyl-glucosinolate is a long-chain aliphatic glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in the plant order Brassicales. These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest to the scientific community due to their potential roles in plant defense, as well as their implications for human health, including chemopreventive properties. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 11-(Methylsulfinyl)undecyl-glucosinolate, tailored for professionals in research and drug development.
Natural Occurrence
11-(Methylsulfinyl)undecyl-glucosinolate has been identified in a select number of species within the Brassicaceae family. Its presence is most notably documented in the seeds of Camelina sativa (false flax or gold-of-pleasure), where it is one of the three principal glucosinolates, alongside its C9 and C10 homologs: 9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin) and 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin)[1][2][3]. In addition to Camelina sativa, this C11 glucosinolate has also been reported in Neslia paniculata (ball mustard), Camelina microcarpa, and Camelina rumelica[4].
Quantitative Data
The concentration of 11-(Methylsulfinyl)undecyl-glucosinolate can vary depending on the plant species, tissue type, and environmental conditions. The majority of quantitative data available is for the seeds of Camelina sativa. While comprehensive data across all plant tissues is limited, the following table summarizes available findings.
| Plant Species | Tissue | 11-(Methylsulfinyl)undecyl-glucosinolate Concentration (µmol/g dry weight) | Other Major Glucosinolates Present | Reference |
| Camelina sativa | Seeds | Traces to minor component of total glucosinolates | 9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin), 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin) | [5][6] |
| Camelina sativa | Defatted Seed Meal | Traces | 9-(methylsulfinyl)nonyl-glucosinolate, 10-(methylsulfinyl)decyl-glucosinolate | [5] |
| Neslia paniculata | Not Specified | Presence confirmed, quantitative data not readily available | Not specified | [4] |
| Camelina microcarpa | Not Specified | Presence confirmed, quantitative data not readily available | Not specified | [4] |
| Camelina rumelica | Not Specified | Presence confirmed, quantitative data not readily available | Not specified | [4] |
Biosynthesis of 11-(Methylsulfinyl)undecyl-glucosinolate
The biosynthesis of 11-(Methylsulfinyl)undecyl-glucosinolate follows the general pathway of aliphatic glucosinolates, which can be divided into three main stages: chain elongation of the precursor amino acid methionine, formation of the core glucosinolate structure, and secondary modifications of the side chain.
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Chain Elongation: The initial step involves the deamination of methionine, followed by a series of condensation reactions with acetyl-CoA, isomerization, and oxidative decarboxylation. This cycle is repeated to extend the carbon chain of the amino acid side chain. The key enzymes in this process are methylthioalkylmalate (MAM) synthases. Specifically, MAM3 is known to have broad substrate specificity and is responsible for catalyzing the condensation reactions that lead to the formation of long-chain glucosinolates, including the C11 precursor of 11-(Methylsulfinyl)undecyl-glucosinolate[7][8].
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Core Structure Formation: The elongated amino acid then undergoes a series of enzymatic reactions to form the characteristic glucosinolate core structure. This involves conversion to an aldoxime, followed by the addition of a sulfur donor to form a thiohydroximate. The thiohydroximate is then glucosylated by a UDP-glucose-dependent glucosyltransferase to form a desulfoglucosinolate. The final step is the sulfation of the desulfoglucosinolate by a sulfotransferase to yield the intact glucosinolate.
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Side-Chain Modification: The terminal methylthio group of the undecyl side chain is oxidized to a methylsulfinyl group, a reaction catalyzed by a flavin-monooxygenase (FMO).
Regulatory Pathway
The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level. A key family of transcription factors involved in this regulation is the R2R3-MYB family. Specifically, MYB28 has been identified as a major positive regulator of the expression of genes involved in the biosynthesis of aliphatic glucosinolates, including the long-chain variants[9][10][11]. MYB29 and MYB76 also play roles in this regulatory network, although MYB28 is considered the primary driver for the accumulation of these compounds[12][13].
Experimental Protocols
The extraction and analysis of 11-(Methylsulfinyl)undecyl-glucosinolate typically involve the quantification of intact glucosinolates or their desulfated derivatives using High-Performance Liquid Chromatography (HPLC).
Extraction of Intact Glucosinolates
This protocol is adapted from methods optimized for the analysis of glucosinolates in Camelina sativa[14][15].
Materials:
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Plant tissue (e.g., seeds, leaves, roots)
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70% (v/v) Methanol (B129727), pre-heated to 70 °C
-
Internal standard (e.g., sinigrin)
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Centrifuge
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HPLC system with a UV or Diode Array Detector (DAD)
Procedure:
-
Sample Preparation: Freeze-dry the plant tissue and grind to a fine powder.
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Extraction: a. Weigh approximately 100 mg of the powdered tissue into a centrifuge tube. b. Add a known amount of internal standard. c. Add 1 mL of pre-heated 70% methanol. d. Vortex vigorously for 1 minute. e. Incubate at 70 °C for 20 minutes, with occasional vortexing. f. Centrifuge at 3,000 x g for 10 minutes. g. Carefully transfer the supernatant to a clean tube. h. Re-extract the pellet with another 1 mL of hot 70% methanol and repeat the centrifugation. i. Combine the supernatants.
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Analysis: a. Filter the combined supernatant through a 0.22 µm filter. b. Analyze the extract using a reverse-phase HPLC system.
HPLC Analysis of Intact Glucosinolates
Instrumentation and Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
0-5 min: 2% B
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5-25 min: 2-30% B (linear gradient)
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25-30 min: 30% B
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30-35 min: 30-2% B (linear gradient)
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35-40 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
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Quantification: Calculate the concentration of 11-(Methylsulfinyl)undecyl-glucosinolate based on the peak area relative to the internal standard and a calibration curve of a known glucosinolate standard.
Conclusion
11-(Methylsulfinyl)undecyl-glucosinolate is a noteworthy long-chain aliphatic glucosinolate with a specific natural distribution, primarily within the genus Camelina. Understanding its biosynthesis and regulation provides a foundation for potential metabolic engineering to enhance its production. The provided analytical protocols offer a robust framework for the accurate quantification of this compound in plant matrices, which is essential for further research into its biological activities and potential applications in drug development and human health. Further research is warranted to fully elucidate its quantitative distribution across different plant tissues and species and to explore its specific bioactivities.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucosinolate - Wikipedia [en.wikipedia.org]
- 5. Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAM3 catalyzes the formation of all aliphatic glucosinolate chain lengths in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Characterization of MYB28 Involved in Aliphatic Glucosinolate Biosynthesis in Chinese Kale (Brassica oleracea var. alboglabra Bailey) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Characterization of MYB28 Involved in Aliphatic Glucosinolate Biosynthesis in Chinese Kale (Brassica oleracea var. alboglabra Bailey) [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
